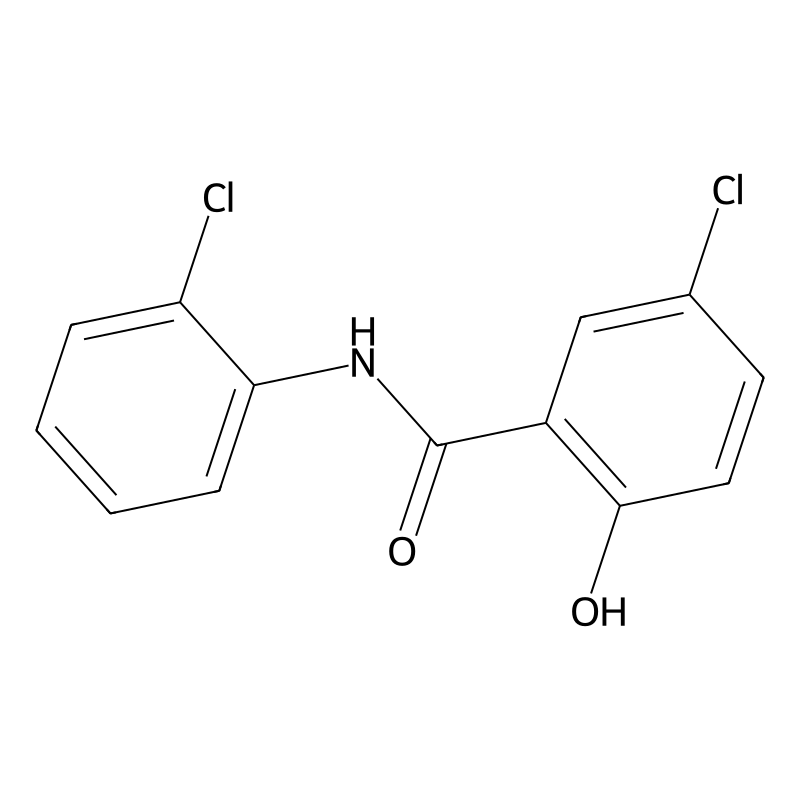

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spectroscopic Investigations and Quantum Chemical Studies

Field: Physics and Chemistry.

Application: The compound was used in spectroscopic investigations and quantum chemical studies.

Results: The study revealed that charge transfer occurs within the molecule.

Antiviral Activity

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. Its molecular formula is C13H10Cl2N2O2, and it features a hydroxyl group and two chlorine atoms, which contribute to its unique properties. The compound has gained attention for its potential biological activities, particularly in the field of medicinal chemistry.

The mechanism of action for 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide has not been extensively studied. However, research suggests potential as a starting material for the development of antiviral drugs, particularly against human adenoviruses (HAdV) []. The mechanism of antiviral activity would likely involve specific interactions with viral proteins or enzymes essential for the viral replication cycle, but this requires further investigation.

- Nucleophilic Acyl Substitution: The carbonyl carbon in the amide group can react with nucleophiles, leading to the formation of new compounds.

- Hydroxyl Group Reactions: The hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation.

- Halogenation: The presence of chlorine atoms allows for further halogenation under certain conditions, potentially modifying its reactivity and biological activity .

Research indicates that 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide and its analogues exhibit significant antiviral properties. Specifically, they have shown potent inhibition of respiratory syncytial virus (RSV) replication and infection, which suggests potential therapeutic applications in treating viral infections . Additionally, some studies have reported their effectiveness against human adenovirus, highlighting their relevance in combating respiratory infections .

The synthesis of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. While specific detailed methods are not extensively documented, general approaches include:

- Starting Materials: Utilizing chlorinated phenols and appropriate amines.

- Formation of Amide Bond: Reacting the hydroxyl group with an acyl chloride or an acid anhydride.

- Chlorination: If necessary, introducing additional chlorine atoms through electrophilic aromatic substitution.

Due to limited literature on specific synthetic routes for this compound, researchers often adapt existing methodologies for similar benzamide derivatives .

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide has several potential applications:

- Antiviral Agents: Due to its effectiveness against RSV and adenovirus, it could be developed into antiviral medications.

- Research Tool: It may serve as a lead compound for further modifications to enhance potency or selectivity against specific viral targets.

- Chemical Intermediates: This compound can act as a precursor in synthesizing other biologically active molecules .

Interaction studies involving 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide focus primarily on its mechanism of action against viral pathogens. These studies often examine:

- Binding Affinity: Investigating how well the compound binds to viral proteins or enzymes critical for replication.

- Cellular Effects: Analyzing how the compound affects host cell pathways during viral infection.

- Synergistic Effects: Evaluating its efficacy when combined with other antiviral agents to enhance therapeutic outcomes .

Several compounds are structurally similar to 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Amino-5-chloro-2-hydroxybenzamide | Contains amino group instead of chlorophenyl | Antiviral activity against RSV | More potent than its parent compound |

| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Similar structure with variations in substitution | Effective against human adenovirus | Enhanced selectivity for adenovirus |

| 5-Bromo-N-(2-chlorophenyl)-2-hydroxybenzamide | Bromine substitution instead of chlorine | Potentially antiviral | Variation in halogen may affect activity |

These compounds share structural similarities but differ in their biological activities and potential applications, highlighting the uniqueness of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide in medicinal chemistry.

Conventional Amide Coupling Methodologies

The synthesis of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide relies predominantly on established amide coupling methodologies that have been refined over decades of industrial application [1]. The most widely employed approach involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloroaniline using conventional coupling agents . This classical methodology represents the foundation upon which modern synthetic strategies have been developed.

The phosphorus trichloride method remains the most extensively documented approach for synthesizing this benzamide derivative [3]. This reaction typically proceeds in chlorobenzene or toluene as the solvent system, requiring reflux conditions for 5-15 hours to achieve optimal conversion [1] [3]. The reaction mechanism involves the initial formation of an acid chloride intermediate, followed by nucleophilic attack by the amine component to form the desired amide bond. Research findings indicate that this methodology consistently delivers yields in the range of 68-85% under optimized conditions [3] [4].

Carbodiimide-based coupling agents have emerged as preferred alternatives to the phosphorus trichloride approach due to their improved safety profile and operational convenience [5] [6]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide represents a particularly attractive option, as the corresponding urea byproduct exhibits water solubility, facilitating straightforward purification procedures [5] [6]. Typical reaction conditions employ acetonitrile as the solvent at room temperature, with reaction times ranging from 5-42 hours depending on the specific substrate combination and additive selection [6].

N,N'-Dicyclohexylcarbodiimide offers comparable efficacy to the ethyl derivative, consistently achieving yields of 70-90% under ambient temperature conditions [5] [7]. However, the practical application of this reagent is somewhat limited by the difficulty associated with removing the dicyclohexylurea byproduct, which often requires chromatographic purification [5]. Research has demonstrated that the combination of dicyclohexylcarbodiimide with 4-(dimethylamino)pyridine as an acyl transfer catalyst significantly enhances reaction rates and overall yields [6].

The incorporation of 1-hydroxybenzotriazole as a catalytic additive has proven particularly beneficial for challenging amide formations involving electron-deficient anilines such as 2-chloroaniline [6]. Studies indicate that the use of catalytic quantities (0.1 equivalents) of 1-hydroxybenzotriazole in conjunction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-(dimethylamino)pyridine provides optimal results for this specific transformation [6]. This combination addresses the inherent nucleophilicity limitations of halogenated anilines while minimizing racemization concerns.

Table 1: Conventional Amide Coupling Methods for 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

| Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Phosphorus Trichloride | Chlorobenzene/toluene, reflux 5-15 hours | 68-85 | Well-established industrial method | Harsh conditions, toxic reagents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Acetonitrile, room temperature, 5-42 hours | 70-90 | Water-soluble urea byproduct | Extended reaction times |

| N,N'-Dicyclohexylcarbodiimide | Dichloromethane, room temperature, 15 hours | 70-90 | High yields, ambient conditions | Difficult urea removal |

| 4-(Dimethylamino)pyridine + coupling agent | Combined with carbodiimides, 1 equivalent | Enhanced yields | Accelerated reactions | Requires combination approach |

| 1-Hydroxybenzotriazole + coupling agent | Catalytic amount with carbodiimides | Enhanced yields | Reduced racemization | Limited to enhancement role |

Novel Catalytic Approaches for Benzamide Formation

Recent advances in catalytic methodology have introduced innovative approaches for benzamide synthesis that address many limitations associated with conventional stoichiometric methods [8] [9]. These catalytic systems offer the potential for reduced waste generation, improved atom economy, and enhanced process sustainability while maintaining or exceeding the efficiency of traditional approaches.

Iron-catalyzed oxidative procedures represent a significant breakthrough in benzamide formation methodology [10]. This approach enables the direct conversion of benzylic alcohols to benzamides through an oxidative pathway, eliminating the need for pre-functionalized acid chlorides or activated carboxylic acid derivatives [10]. The iron-catalyzed system operates effectively at temperatures ranging from 80-120°C and has demonstrated yields of 41-68% for secondary amide formation [10]. This methodology is particularly attractive as it eliminates the use of toxic chlorinating agents and reduces the overall environmental impact of the synthetic process.

Rhodium-based catalytic systems have shown exceptional promise for tandem benzamide synthesis [11]. A particularly innovative approach employs a core-shell structured titanium silicalite-1 zeolite encapsulated material supporting rhodium hydroxide species [11]. This bifunctional catalyst enables one-pot synthesis of benzamides from benzaldehyde, ammonia, and hydrogen peroxide through a tandem aldehyde ammoximation and oxime rearrangement sequence [11]. The system operates under ambient pressure conditions and has achieved quantitative conversion in optimized reactions, representing a significant advance in process intensification.

Triarylsilanol catalysts have emerged as the first silicon-centered molecular catalysts capable of facilitating direct amidation of carboxylic acids with amines [12]. These catalysts operate through a mechanism involving the buildup of negative charge in the rate-determining step, as evidenced by Hammett plot analysis yielding a ρ value of +0.82 [12]. Optimal performance is achieved using 30 mol% catalyst loading in refluxing toluene, with quantitative conversion obtained within 6 hours for favorable substrate combinations [12]. The electron-withdrawing character of the aryl substituents significantly influences catalytic activity, with tris(para-bromoaryl)silanol demonstrating superior performance compared to less electron-deficient variants.

Manganese-catalyzed methodologies represent another frontier in sustainable benzamide synthesis [13]. These systems utilize methanol as both the methylating agent and solvent medium, offering a particularly green approach to amide modification [13]. The manganese catalysts facilitate interrupted borrowing hydrogen strategies that enable direct methoxymethylation of primary amides with concurrent liberation of dihydrogen [13]. This approach eliminates the need for toxic reagents and multi-step synthesis protocols while demonstrating excellent substrate scope and catalyst reusability.

Table 2: Novel Catalytic Approaches for Benzamide Formation

| Catalyst Type | Reaction Type | Operating Conditions | Yield Range (%) | Environmental Benefits |

|---|---|---|---|---|

| Iron complexes | Oxidative benzamide formation | Benzylic alcohols, 80-120°C | 41-68 | Eliminates toxic chlorinating agents |

| Rhodium complexes | Tandem aldehyde ammoximation | Benzaldehyde/NH₃/H₂O₂, ambient pressure | Quantitative | One-pot synthesis reduces waste |

| Triarylsilanols | Direct acid-amine coupling | Toluene reflux, 30 mol% catalyst | Up to quantitative (6 hours) | Eliminates stoichiometric coupling reagents |

| Manganese complexes | Methoxymethylation of amides | Methanol solvent, manganese catalysis | Broad substrate scope | Uses sustainable methanol as solvent |

| Boron trifluoroethoxide | Direct amidation with solid-phase workup | Acetonitrile, 80-100°C, 5-24 hours | 85-95 | Simple filtration workup, no chromatography |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide presents numerous technical and economic challenges that significantly impact process viability [15] [16]. These challenges encompass raw material handling, waste management, process safety, scale-up efficiency, and environmental compliance considerations.

Raw material handling represents one of the most significant challenges in industrial-scale production [17]. The use of phosphorus trichloride in conventional synthetic approaches creates substantial operational difficulties due to its highly toxic and lachrymatory properties [17]. Industrial implementation requires specialized handling equipment, extensive worker training, and sophisticated containment systems to manage the associated health and safety risks [17]. The volatile nature of phosphorus trichloride further complicates storage and transfer operations, necessitating specialized infrastructure that significantly increases capital investment requirements.

Waste generation constitutes a major economic and environmental concern in large-scale amide production [15] [18]. Conventional coupling reagent approaches typically generate stoichiometric quantities of urea byproducts, resulting in Process Mass Intensity values ranging from 30-60 [18]. This substantial waste burden not only increases disposal costs but also conflicts with modern sustainability objectives and regulatory requirements [15]. Research indicates that the development of more atom-efficient catalytic methodologies represents a critical pathway for addressing these waste management challenges.

Process safety considerations become increasingly critical as reaction scales increase [15] [17]. Many conventional amide coupling reagents exhibit explosion hazards under certain conditions, particularly when exposed to elevated temperatures or incompatible materials [17]. The exothermic nature of amide formation reactions requires sophisticated heat management systems to prevent thermal runaway scenarios [15]. Industrial implementations must incorporate extensive safety protocols, emergency response systems, and fail-safe mechanisms that add substantial complexity and cost to the overall process design.

Scale-up efficiency challenges arise from the inherent differences between laboratory and industrial reaction environments [16] [18]. Heat transfer limitations in large-scale reactors can significantly impact reaction kinetics and selectivity [15]. Temperature control becomes increasingly difficult as reaction scales increase, requiring advanced heat exchange systems and real-time monitoring capabilities [16]. The optimization of mixing efficiency, mass transfer rates, and residence time distributions represents additional engineering challenges that must be addressed during scale-up development.

Environmental compliance requirements impose additional constraints on industrial-scale production processes [15] [18]. Volatile organic compound emissions from solvent usage must be controlled through sophisticated recovery and abatement systems [15]. Wastewater treatment requirements for aqueous workup procedures add complexity and cost to the overall process design [18]. The implementation of green chemistry principles and sustainable process technologies has become increasingly important for regulatory approval and public acceptance of industrial chemical operations.

Table 3: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Raw Material Handling | Phosphorus trichloride toxicity and lachrymatory effects | Requires specialized handling equipment and training | Alternative coupling reagents with improved safety profiles |

| Waste Generation | Stoichiometric urea byproducts from coupling reagents | Process Mass Intensity values of 30-60 | Development of catalytic methods reducing waste |

| Process Safety | Explosion hazards with certain reagents | Necessitates extensive safety protocols | Implementation of continuous flow reactors |

| Scale-up Efficiency | Heat management in large-scale exothermic reactions | Temperature control critical for yield optimization | Advanced heat exchange systems and monitoring |

| Environmental Compliance | Volatile organic compound emissions | Requires emission control systems | Green chemistry approaches and solvent recovery |

Purification Techniques and Yield Optimization

The purification of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide requires sophisticated methodologies that balance efficiency, purity requirements, and economic considerations [19] [20]. Modern purification strategies encompass both traditional crystallization approaches and advanced separation technologies that enable the production of high-purity material suitable for pharmaceutical and specialty chemical applications.

Crystallization from aqueous media represents the most economically attractive purification approach for large-scale production [21] [22]. The hydroxybenzamide structure exhibits favorable crystallization characteristics due to the presence of hydrogen bonding capabilities and aromatic planarity [23]. Optimal crystallization conditions involve dissolution in hot water followed by controlled cooling to approximately 0°C [21]. Research demonstrates that this methodology consistently achieves purities of 95-99% with yield recoveries of 85-92% [21]. The crystallization process benefits from the formation of intramolecular hydrogen bonds between the amide and hydroxyl groups, which stabilize the crystal lattice and exclude impurities.

Recrystallization from organic solvents provides enhanced purification efficiency for applications requiring pharmaceutical-grade purity [21] [23]. Toluene and benzene emerge as particularly effective recrystallization solvents, enabling controlled cooling rates that promote high-quality crystal formation [21]. The selection of appropriate solvent systems requires careful consideration of solubility profiles, with the target compound exhibiting significantly higher solubility in hot solvent compared to ambient temperature conditions [23]. Optimized recrystallization procedures consistently achieve purities exceeding 95% with yield recoveries of 89-94%.

Counter-current chromatography represents an advanced separation technology particularly suited for complex purification challenges [20]. This methodology employs multi-phase solvent systems operating at rotational speeds of approximately 300 rpm to achieve high-resolution separations [20]. The tetrachloromethane-methanol-light petroleum-ethyl acetate-water system (8:6:1:1:1 volume ratio) has demonstrated exceptional effectiveness for benzamide purification [20]. Counter-current chromatography enables the achievement of purities exceeding 95% with high yield recovery rates, making it particularly valuable for complex mixture separations.

Steam distillation techniques provide effective removal of volatile impurities that may compromise product quality [19]. This methodology is particularly beneficial for removing residual solvents, low-molecular-weight byproducts, and other volatile contaminants [19]. The implementation of steam distillation requires careful temperature control to prevent thermal decomposition of the target compound while achieving effective impurity removal [19]. The technique offers variable yield recovery depending on the specific impurity profile but consistently enhances overall product purity.

Yield optimization strategies encompass reaction condition optimization, catalyst selection, and process intensification approaches [24]. Research indicates that reaction temperature optimization represents a critical parameter, with optimal yields typically achieved at 60°C for carbodiimide-mediated coupling reactions [24]. Reaction time optimization studies demonstrate that yields increase progressively with extended reaction times up to 150 minutes, beyond which diminishing returns and potential degradation become significant concerns [24]. The selection of optimal reagent stoichiometry, particularly the concentration of coupling agents, significantly influences overall yield performance.

Table 4: Purification Techniques and Yield Optimization

| Technique | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Advantages |

|---|---|---|---|---|

| Crystallization from water | Hot water dissolution, slow cooling to 0°C | 95-99 | 85-92 | Simple, cost-effective, scalable |

| Recrystallization from organic solvents | Toluene/benzene, controlled cooling rate | >95 | 89-94 | High purity, pharmaceutical grade |

| Solid-phase extraction | Amberlyst resins, dichloromethane wash | Comparable to aqueous workup | Similar to conventional methods | Automated processing, reduced solvent use |

| Counter-current chromatography | Multi-phase solvent systems, 300 rpm | >95 | High recovery with multiple fractions | Excellent for complex mixtures |

| Steam distillation | Water vapor distillation for volatile impurities | Enhanced through impurity removal | Variable depending on impurity profile | Removes volatile impurities effectively |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant